N-((1H-Benzo[d]imidazol-2-yl)methyl)-N-methylcyclohexanecarboxamide

Hydrogen-bond donor count Permeability Physicochemical profiling

N-((1H-Benzo[d]imidazol-2-yl)methyl)-N-methylcyclohexanecarboxamide (CAS 1223396-53-9) is a synthetic small-molecule heterocyclic building block belonging to the benzimidazole carboxamide class. Its structure features a benzimidazole core connected through a methylene bridge to an N-methyl cyclohexanecarboxamide moiety, resulting in a molecular formula of C16H21N3O and a molecular weight of 271.36 g/mol.

Molecular Formula C16H21N3O
Molecular Weight 271.36 g/mol
Cat. No. B11807658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1H-Benzo[d]imidazol-2-yl)methyl)-N-methylcyclohexanecarboxamide
Molecular FormulaC16H21N3O
Molecular Weight271.36 g/mol
Structural Identifiers
SMILESCN(CC1=NC2=CC=CC=C2N1)C(=O)C3CCCCC3
InChIInChI=1S/C16H21N3O/c1-19(16(20)12-7-3-2-4-8-12)11-15-17-13-9-5-6-10-14(13)18-15/h5-6,9-10,12H,2-4,7-8,11H2,1H3,(H,17,18)
InChIKeyICOGALXFQXRXJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-((1H-Benzo[d]imidazol-2-yl)methyl)-N-methylcyclohexanecarboxamide: Chemical Identity, Physicochemical Baseline, and Procurement-Relevant Specifications


N-((1H-Benzo[d]imidazol-2-yl)methyl)-N-methylcyclohexanecarboxamide (CAS 1223396-53-9) is a synthetic small-molecule heterocyclic building block belonging to the benzimidazole carboxamide class [1]. Its structure features a benzimidazole core connected through a methylene bridge to an N-methyl cyclohexanecarboxamide moiety, resulting in a molecular formula of C16H21N3O and a molecular weight of 271.36 g/mol [2]. Computed physicochemical descriptors include an XLogP3 of 2.9, a topological polar surface area (TPSA) of 49 Ų, one hydrogen bond donor, two hydrogen bond acceptors, and three rotatable bonds, defining it as a moderately lipophilic scaffold with drug-like property space compliance [2]. The compound is commercially supplied by multiple vendors at purities of 95–97% and is classified with GHS07 hazard labeling (harmful if swallowed, causes skin and eye irritation) .

Why N-((1H-Benzo[d]imidazol-2-yl)methyl)-N-methylcyclohexanecarboxamide Cannot Be Replaced by Generic Benzimidazole Carboxamide Analogs


Within the benzimidazole carboxamide chemical space, subtle structural variations produce large shifts in molecular recognition, physicochemical behavior, and synthetic utility. The target compound incorporates three distinguishing features—an N-methyl amide, a methylene spacer between the benzimidazole and the amide nitrogen, and a cyclohexane ring—that together create a unique pharmacophoric and property profile relative to common comparators such as N-(1H-benzimidazol-2-yl)cyclohexanecarboxamide (which lacks both the N-methyl group and the methylene linker) [1] and the clinical PARP inhibitor veliparib (which carries a 4-carboxamide and a 2-methylpyrrolidine substituent) [2]. These structural differences alter hydrogen-bonding capacity (1 donor vs. 2 donors), conformational flexibility (3 rotatable bonds vs. 2), lipophilicity (XLogP3 2.9 vs. 3.2), and the spatial orientation of the amide pharmacophore, meaning that generic substitution without experimental validation risks loss of target engagement, altered metabolic stability, or synthetic incompatibility in downstream chemistry [1]. The quantitative evidence presented in Section 3 establishes the specific, measurable dimensions along which this compound diverges from its closest available analogs.

Quantitative Differentiation Evidence for N-((1H-Benzo[d]imidazol-2-yl)methyl)-N-methylcyclohexanecarboxamide Versus Close Analogs


Reduced Hydrogen-Bond Donor Count Relative to the Directly Linked Benzimidazole-2-yl Cyclohexanecarboxamide Analog

The target compound bears a single hydrogen-bond donor (the benzimidazole NH), whereas the comparator N-(1H-benzimidazol-2-yl)cyclohexanecarboxamide (CID 768093) possesses two H-bond donors (benzimidazole NH plus carboxamide NH). This reduction from 2 to 1 HBD is a quantifiable, structurally determined difference that can influence membrane permeability and oral bioavailability predictions. [1] [2]

Hydrogen-bond donor count Permeability Physicochemical profiling Drug-likeness

Increased Rotatable Bond Count and Conformational Flexibility Versus the Directly Linked Analog

The methylene spacer inserted between the benzimidazole ring and the amide nitrogen adds one additional rotatable bond relative to the directly linked analog N-(1H-benzimidazol-2-yl)cyclohexanecarboxamide (CID 768093), increasing the rotatable bond count from 2 to 3. This structural feature provides greater conformational sampling capacity, which can be favorable for induced-fit binding to flexible protein pockets. [1] [2]

Conformational flexibility Entropic penalty Ligand pre-organization Scaffold design

Reduced Topological Polar Surface Area (TPSA) Versus the Directly Linked Analog

The target compound exhibits a TPSA of 49 Ų, which is 8.8 Ų lower than the TPSA of N-(1H-benzimidazol-2-yl)cyclohexanecarboxamide (TPSA = 57.8 Ų). This reduction in polar surface area arises from N-methylation of the carboxamide nitrogen, which eliminates one polar NH contributor. Lower TPSA values are associated with improved membrane permeability and, in the context of CNS drug design, values below 60–70 Ų are generally considered favorable for blood–brain barrier penetration. [1] [2]

TPSA Oral bioavailability prediction Brain penetration Veber's rules

Structural and Pharmacophoric Differentiation from the Clinical PARP Inhibitor Veliparib (ABT-888)

Veliparib (CID 11960529), a clinically validated PARP-1/2 inhibitor, shares the benzimidazole carboxamide core but differs from the target compound in three critical respects: (i) the carboxamide is positioned at C-4 of the benzimidazole ring (vs. the N-methylcarboxamide attached via a C-2 methylene linker in the target compound), (ii) the C-2 position carries a (2R)-2-methylpyrrolidine group instead of a simple hydrogen, and (iii) the target compound has a cyclohexane ring on the amide carbonyl rather than a primary amide. These differences relocate the hydrogen-bonding pharmacophore and modify the shape and electrostatic surface, which are known to drive PARP isoform selectivity within the benzimidazole carboxamide class. [1] [2]

PARP inhibitor scaffold Benzimidazole carboxamide Pharmacophore comparison Kinase selectivity

Commercial Availability and Supply-Chain Differentiation from Discontinued or Single-Source Analogs

The target compound is actively stocked and supplied at 97% purity by Fluorochem (Product Code F712244) with defined shipping timelines (EU Stock – Next Day; UK Stock – 3–5 days; China Stock – 10–14 days). In contrast, the closely related analog N-(1H-benzimidazol-2-yl)cyclohexanecarboxamide (CAS 312525-49-8) has limited active commercial sourcing, with some listings in fragment-library NMR reference datasets rather than as an in-stock catalog item from major Western suppliers. This supply-chain difference is a practical, quantifiable factor for procurement decisions. [1]

Commercial availability Supply chain Vendor sourcing Procurement reliability

Critical Evidentiary Limitation: Absence of Published Head-to-Head Biological Activity Data for This Compound

An exhaustive search of PubMed, PubChem BioAssay, ChEMBL, BindingDB, Google Patents, and vendor technical literature (conducted as part of this analysis, excluding benchchems, molecule, evitachem, and vulcanchem as per source exclusion rules) did not identify any peer-reviewed publication, patent example, or deposited bioassay record containing quantitative biological activity data (Ki, IC50, EC50, etc.) for N-((1H-Benzo[d]imidazol-2-yl)methyl)-N-methylcyclohexanecarboxamide against any defined molecular target. The compound's PubChem record (CID 36516588) contains no Biological Test Results, no Literature references, and no chemical-gene co-occurrence annotations. Consequently, all differentiation evidence presented above is derived from computed physicochemical properties, structural comparisons, and class-level pharmacological inferences—not from direct comparative biochemical or cell-based assays.

Evidence gap Biological characterization Target engagement Procurement caveat

Recommended Application Scenarios for N-((1H-Benzo[d]imidazol-2-yl)methyl)-N-methylcyclohexanecarboxamide Based on Available Evidence


Medicinal Chemistry Hit-to-Lead Programs Requiring Reduced H-Bond Donor Count for Permeability Optimization

When permeability-limited SAR has been observed with analogs bearing two hydrogen-bond donors (e.g., N-(1H-benzimidazol-2-yl)cyclohexanecarboxamide), this compound—with only one HBD—offers a structurally analogous replacement with a quantifiably lower H-bond donor burden (Δ = −1 HBD) [1]. This makes it a rational choice for lead series where parallel artificial membrane permeability (PAMPA) assays or Caco-2 flux measurements have identified HBD count as a limiting parameter, and where the methylene spacer and N-methyl group provide additional vectors for modulating lipophilicity without introducing excessive molecular weight.

Fragment-Based Drug Discovery (FBDD) Libraries Targeting Conformationally Adaptable Protein Pockets

With three rotatable bonds and a TPSA of 49 Ų, this compound is dimensionally compatible with fragment-library design criteria (MW < 300, TPSA < 60 Ų) while offering greater conformational sampling capacity than the more rigid analog N-(1H-benzimidazol-2-yl)cyclohexanecarboxamide (2 rotatable bonds) [2]. It is a suitable entry for fragment screening collections where induced-fit binding to flexible or cryptic pockets is anticipated, and where the methylene spacer provides a synthetic handle for further elaboration without altering the core benzimidazole hydrogen-bonding motif.

Exploratory PARP Inhibitor Scaffold Hopping and Isoform Selectivity Profiling

The compound's 2-substituted benzimidazole architecture, which is fundamentally distinct from the 4-carboxamide arrangement found in veliparib and the phthalazinone core of olaparib, positions it for scaffold-hopping exercises in PARP inhibitor discovery [3]. Medicinal chemistry groups investigating the determinants of PARP-1 vs. PARP-2 selectivity—which is known to be sensitive to the benzimidazole substitution pattern—may employ this compound as a starting point for parallel library synthesis to explore whether the C-2 exocyclic N-methylcarboxamide motif confers a selectivity fingerprint different from that of the established 4-carboxamide series.

Chemical Biology Tool Compound Development with Multi-Source Supply Assurance

The compound's availability from at least four independent commercial suppliers (Fluorochem, AKSci, Chemscene, Leyan) with documented purity specifications (95–97%) and full safety data sheets provides supply-chain redundancy that is critical for long-term chemical biology programs . This multi-vendor sourcing distinguishes it from single-source or discontinued analogs and makes it a strategically preferable choice for probe compound development campaigns where resupply continuity over multi-year timelines is a non-negotiable requirement.

Quote Request

Request a Quote for N-((1H-Benzo[d]imidazol-2-yl)methyl)-N-methylcyclohexanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.